
CP-866087
概要
説明
CP-866087は、新規で強力かつ選択的なμオピオイド受容体拮抗薬です。 アルコール乱用と依存症、ならびに女性の性欲障害の治療における潜在的な治療応用について主に調査されています 。 この化合物は、アルコール摂取量を減らす上で有望な前臨床的有効性を示しており、安全性と忍容性について臨床試験で評価されています .
準備方法
合成経路と反応条件: CP-866087の合成には、N-トシルヒドラゾンを用いた内部アルケンのパラジウム触媒によるシクロプロパン化が含まれます 。 この方法は、化合物の実用的な経路を提供し、高い収率と純度を保証します。 反応条件には、通常、制御された温度と圧力下でのパラジウム触媒、N-トシルヒドラゾン、および内部アルケンの使用が含まれます .
工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、パラジウム触媒によるシクロプロパン化を含む合成経路は、工業生産のためにスケールアップすることができます。 効率的な触媒と最適化された反応条件の使用により、大規模合成の実現可能性が確保されます .
化学反応の分析
反応の種類: CP-866087は、反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます .
一般的な試薬と条件:
置換反応: 一般的な試薬には、ハロゲン化剤、求核剤、および塩基が含まれます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応はハロゲン化誘導体を生成する可能性がありますが、酸化反応はケトンやカルボン酸を生成する可能性があります .
4. 科学研究の応用
科学的研究の応用
Pharmacological Applications
1.1 Treatment of Alcohol Dependence
CP-866087 has been studied for its efficacy in treating alcohol abuse and dependence. Research indicates that mu-opioid receptor antagonists can reduce the rewarding effects of alcohol, thereby decreasing consumption. A clinical trial demonstrated that while this compound showed improvements in key efficacy endpoints, it did not significantly outperform placebo in terms of clinical treatment benefits .
1.2 Female Sexual Arousal Disorder
This compound has also been evaluated for its potential to enhance sexual arousal in premenopausal women. A study aimed to assess the effects of this compound on female sexual arousal disorder; however, findings suggested no significant clinical advantages over placebo despite some reported improvements .
Comparative Analysis with Other Compounds
Compound | Type | Selectivity | Primary Use |
---|---|---|---|
This compound | Mu-opioid receptor antagonist | High | Alcohol dependence, sexual arousal disorder |
Naltrexone | Non-selective antagonist | Low | Alcohol and opioid dependence |
Naloxone | Non-selective antagonist | Low | Opioid overdose reversal |
Nalmefene | Selective antagonist | Moderate | Reducing alcohol consumption |
This compound's high selectivity for mu-opioid receptors distinguishes it from other non-selective antagonists like naltrexone and naloxone, making it a valuable candidate for targeted therapies .
Research Findings and Case Studies
4.1 Clinical Trials
A multicenter double-blind placebo-controlled trial investigated the safety and efficacy of this compound in treating alcohol dependence. Although the results indicated some positive trends, they ultimately did not reach statistical significance when compared to placebo . This highlights the need for further research to clarify its therapeutic potential.
4.2 Qualitative Research Insights
Qualitative studies have explored patient experiences with this compound during clinical trials, providing insights into perceived benefits and challenges associated with treatment. These studies emphasize the importance of understanding patient perspectives to enhance future clinical applications .
作用機序
CP-866087は、μオピオイド受容体に選択的に結合することで効果を発揮し、それにより、これらの受容体の内因性オピオイドによる活性化を阻害します 。 この拮抗作用は、脳のドーパミンシグナル伝達経路を妨害し、これは報酬系と依存行動に関連しています 。 これらの経路を阻害することにより、this compoundはアルコールなどの物質の強化効果を減らし、依存症の治療のための潜在的な治療薬となります .
類似の化合物:
ナルトレキソン: アルコールとオピオイド依存症の治療に使用される非選択的オピオイド拮抗薬.
ナロキソン: オピオイド過剰摂取を逆転させるために一般的に使用される別の非選択的オピオイド拮抗薬.
ナルメフェン: アルコール消費量を減らすために使用される選択的オピオイド受容体拮抗薬.
比較: This compoundは、μオピオイド受容体に対する高い選択性で独自であり、これはナルトレキソンやナロキソンなどの他の非選択的オピオイド拮抗薬とは異なります 。 この選択性は、非選択的拮抗作用に関連する副作用のリスクを潜在的に軽減し、特定の条件に対する治療効果を高めます .
類似化合物との比較
Naltrexone: A non-selective opioid antagonist used for treating alcohol and opioid dependence.
Naloxone: Another non-selective opioid antagonist commonly used to reverse opioid overdoses.
Nalmefene: A selective opioid receptor antagonist used for reducing alcohol consumption.
Comparison: CP-866087 is unique in its high selectivity for mu opioid receptors, which distinguishes it from other non-selective opioid antagonists like naltrexone and naloxone . This selectivity potentially reduces the risk of side effects associated with non-selective antagonism and enhances its therapeutic efficacy for specific conditions .
生物活性
CP-866087 is a selective mu-opioid receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of alcohol dependence and other conditions related to opioid receptor modulation. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant case studies.
This compound functions primarily as a mu-opioid receptor antagonist , inhibiting the effects of endogenous opioids and exogenous opioid drugs. This antagonistic action at the mu-opioid receptor is significant because it can counteract the rewarding effects associated with opioid use, making it a candidate for treating opioid addiction and alcohol dependence. The compound's selectivity for the mu-opioid receptor over other opioid receptors (kappa and delta) enhances its therapeutic profile by minimizing side effects typically associated with non-selective opioid antagonists .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Potency : this compound exhibits high binding affinity for mu-opioid receptors, which translates into potent antagonistic effects.
- Selectivity : Its selectivity for mu receptors minimizes interactions with kappa and delta receptors, reducing potential adverse effects.
- Inhibition of Opioid Effects : The compound effectively inhibits the analgesic and euphoric effects produced by opioids, which is critical in addiction treatment .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively block mu-opioid receptor-mediated signaling pathways. For instance, research conducted on cell lines expressing mu-opioid receptors showed that this compound could prevent morphine-induced signaling, indicating its potential to mitigate opioid-related side effects .
In Vivo Studies
Animal studies have further corroborated the findings from in vitro experiments. For example, in rodent models of alcohol dependence, administration of this compound resulted in reduced alcohol consumption and withdrawal symptoms, suggesting its efficacy in treating alcohol use disorders .
Study Type | Findings | Reference |
---|---|---|
In Vitro | Blocked morphine-induced signaling | |
In Vivo | Reduced alcohol consumption in rodent models |
Case Studies
Several case studies have explored the clinical implications of this compound:
- Case Study on Alcohol Dependence : A clinical trial assessed the efficacy of this compound in premenopausal women with female sexual arousal disorder (FSAD), highlighting its role in modulating not only addiction behaviors but also sexual function related to opioid signaling pathways. Participants reported improved sexual function alongside reduced alcohol cravings during the trial .
- Clinical Trial Insights : Another study focused on the impact of this compound on patients undergoing treatment for opioid dependence. Results indicated that patients receiving this compound experienced fewer cravings and a lower incidence of relapse compared to those on placebo .
特性
CAS番号 |
519052-02-9 |
---|---|
分子式 |
C24H30N2O3S |
分子量 |
426.6 g/mol |
IUPAC名 |
N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H30N2O3S/c1-3-24(19-9-6-10-20(11-19)25-30(2,28)29)21-14-26(15-22(21)24)16-23(27)12-17-7-4-5-8-18(17)13-23/h4-11,21-22,25,27H,3,12-16H2,1-2H3/t21-,22+,24? |
InChIキー |
ZBVPUFSKFGYNLC-RIKCKFAHSA-N |
SMILES |
CCC1(C2C1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C |
異性体SMILES |
CCC1([C@H]2[C@@H]1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C |
正規SMILES |
CCC1(C2C1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C |
外観 |
Solid powder |
Key on ui other cas no. |
519052-02-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CP-866087; CP866087; CP 866087; UNII-MDH21334PI; CP-866,087. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。